molecular formula C14H30BrNOTe B14313833 Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide CAS No. 113449-25-5

Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide

Cat. No.: B14313833
CAS No.: 113449-25-5
M. Wt: 435.9 g/mol
InChI Key: SABSSPLKARNPHA-UHFFFAOYSA-N
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Description

Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide is an organotellurium compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 2-[(2-methylpropyl)amino]-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide undergoes various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halide salts (e.g., sodium chloride, sodium iodide).

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Corresponding halide-substituted tellurium compounds.

Scientific Research Applications

Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as tellurium-containing polymers and semiconductors.

Mechanism of Action

The mechanism of action of Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide involves its interaction with biological molecules, leading to the disruption of cellular processes. The tellurium center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS), causing oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltellurium dichloride
  • Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium chloride
  • Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium iodide

Uniqueness

Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide is unique due to its specific bromide substitution, which can influence its reactivity and biological activity. The presence of the bromide ion may enhance its ability to participate in substitution reactions and interact with biological targets.

Properties

CAS No.

113449-25-5

Molecular Formula

C14H30BrNOTe

Molecular Weight

435.9 g/mol

IUPAC Name

dibutyl-[2-(2-methylpropylamino)-2-oxoethyl]tellanium;bromide

InChI

InChI=1S/C14H29NOTe.BrH/c1-5-7-9-17(10-8-6-2)12-14(16)15-11-13(3)4;/h13H,5-12H2,1-4H3;1H

InChI Key

SABSSPLKARNPHA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te+](CCCC)CC(=O)NCC(C)C.[Br-]

Origin of Product

United States

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